4-Pyridinecarboxaldehyde

Overview

Description

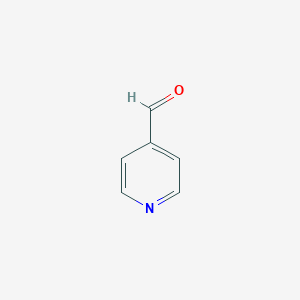

4-Pyridinecarboxaldehyde (CAS: 872-85-5) is a heteroaromatic aldehyde with the molecular formula C₆H₅NO and a molecular weight of 107.11 g/mol . Its structure features a pyridine ring with an aldehyde group at the para position, enabling diverse reactivity in organic synthesis, coordination chemistry, and materials science. Key applications include:

- Synthesis of bioactive compounds: It serves as a precursor for thiosemicarbazones with antitumor, antiviral, and antimicrobial properties .

- Coordination chemistry: Forms stable complexes with transition metals (e.g., Cu, Ni) for catalytic and photochromic applications .

- Polymer science: Enhances π-conjugation in narrow-bandgap polymers for improved electrical conductivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinaldehyde can be synthesized through the oxidation of 4-methylpyridine (4-picoline). The process involves passing a mixed gas of 4-methylpyridine and air through a vanadium-molybdenum catalyst layer heated to 400°C. This reaction results in the formation of pyridine-4-carbaldehyde .

Industrial Production Methods: The industrial production of isonicotinaldehyde follows a similar oxidation process. The use of a vanadium-molybdenum catalyst ensures high yield and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.

Reduction: It can be reduced to form pyridine-4-methanol.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed:

Oxidation: Pyridine-4-carboxylic acid.

Reduction: Pyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the reagent used

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential in Idiopathic Pulmonary Fibrosis (IPF)

Recent studies have highlighted the role of 4-pyridinecarboxaldehyde in developing therapeutic agents for idiopathic pulmonary fibrosis (IPF). Researchers have synthesized a series of novel inhibitors targeting the enzyme HDAC6, which is implicated in the progression of IPF. These inhibitors, incorporating this compound, demonstrated selective inhibition with reduced off-target effects on other HDAC enzymes like hHDAC1 and hHDAC8. Structural optimization through structure-activity relationship (SAR) studies has led to compounds that effectively inhibit fibrotic cell viability in human lung models, showing promise for reversing IPF phenotypes .

Antimalarial Activity

this compound derivatives have also been investigated for their antimalarial properties. Through phenotypic screening against various resistant strains of Plasmodium falciparum, several compounds were identified with significant anti-malarial activity. Structure-activity relationship studies revealed that specific modifications to the this compound structure enhanced both potency and solubility, paving the way for further preclinical evaluations .

Synthesis of Pharmaceuticals

This compound serves as a crucial building block in synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in numerous organic reactions, including:

- Condensation Reactions : It can condense with bisnucleophiles to form more complex structures, which are valuable in drug development .

- Synthesis of β-Unsaturated Amides : The compound can couple with N,N-disubstituted formamides to produce β-unsaturated amides, which are important intermediates in medicinal chemistry .

Preparation Methods

The synthesis of this compound can be achieved through several methods, including:

- Oxidation of 4-Pyridinemethanol : This method involves oxidizing 4-pyridinemethanol using a catalytic system under controlled conditions to yield high quantities of this compound .

- Reduction of 4-Cyanopyridine : Another effective route involves reducing 4-cyanopyridine using potassium carbonate and a carbon catalyst in a mixed solvent system, which also results in high yields suitable for large-scale production .

Case Study 1: HDAC6 Inhibitors for IPF

A detailed study focused on synthesizing HDAC6 inhibitors using this compound highlighted its potential role in treating IPF. The study showed that derivatives had low inhibitory potency against other HDACs, minimizing side effects while effectively targeting fibrotic pathways in human lung tissues.

Case Study 2: Antimalarial Screening

Another significant investigation involved screening various derivatives of this compound against multiple resistant strains of malaria. The results indicated that specific structural modifications led to enhanced efficacy, making these compounds candidates for further development into antimalarial drugs.

Mechanism of Action

The mechanism of action of isonicotinaldehyde involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can form Schiff bases with amino groups in proteins, leading to the formation of imines. These imines can undergo further reactions, affecting the function of the proteins. Additionally, isonicotinaldehyde can act as an intermediate in the synthesis of more complex molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

The positional isomerism of the aldehyde group on the pyridine ring (2-, 3-, or 4-) significantly impacts electronic and steric properties:

| Property | 4-Pyridinecarboxaldehyde | 2-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde |

|---|---|---|---|

| Aldehyde Position | Para (symmetrical) | Ortho (adjacent to N) | Meta (opposite to N) |

| Electronic Effects | Strong electron-withdrawing due to conjugation with pyridine N | Reduced conjugation due to proximity to N | Moderate conjugation with N |

| Symmetry | High | Low | Moderate |

Reactivity in Condensation Reactions

Schiff Base Formation :

- This compound : Forms stable Schiff bases with amines (e.g., 4-fluoroaniline) for liquid crystal applications. Microwave synthesis reduces reaction time (50 seconds vs. 2 hours for reflux) and improves yield (74%) .

- 2-/3-Pyridinecarboxaldehyde : Used in 1,3,4-oxadiazole derivatives but requires longer reaction times due to steric hindrance (ortho) or electronic mismatches (meta) .

Lipophilicity and Bioactivity

| Compound Type | Rf Value (TLC) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| 4-Pyridine Rhodanine | 0.65–0.82 | 1.56–6.25 (vs. S. aureus) |

| 3-Pyridine Rhodanine | 0.45–0.60 | 3.12–12.5 |

| 2-Pyridine Rhodanine | 0.30–0.50 | 6.25–25 |

The para isomer exhibits superior lipophilicity (higher Rf) and antimicrobial potency due to optimized electron-withdrawing effects and molecular symmetry .

Coordination Chemistry

- This compound : Forms photochromic polyoxomolybdates and Hofmann-type clathrates with Ni/Cd, enabling applications in sensors and catalysis .

- 2-/3-Pyridinecarboxaldehyde : Less effective in stabilizing metal-organic frameworks due to distorted coordination geometries .

Toxicity and Drug Development

- This compound Hydrazones : Compd B (a prion disease therapeutic) shows efficacy but generates toxic metabolites via hydrazone cleavage. Structural optimization replaces the hydrazone with amide linkages for improved safety .

- 2-/3-Pyridinecarboxaldehyde Derivatives: Limited therapeutic use due to lower metabolic stability and bioavailability.

Biological Activity

4-Pyridinecarboxaldehyde, also known as 4-pyridinecarbaldehyde or 4-pyridine-2-carboxaldehyde, is a heterocyclic organic compound with significant biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of pyridine derivatives with aldehydes or other reagents under controlled conditions. Various methods have been reported, including refluxing with thiosemicarbazide, which yields this compound thiosemicarbazone, a compound noted for its biological activity . Characterization techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antitumor Activity : Studies have shown that Schiff bases derived from this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, copper complexes of this compound have shown enhanced cytotoxicity compared to their non-complexed counterparts. The IC50 values for these complexes in HeLa cells were reported as low as 10 ± 5.0 μM/mL .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity. Research indicates that silver complexes of this compound exhibit potent antibacterial effects against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

- Antifungal and Antiviral Effects : Other studies have demonstrated that derivatives of this compound possess antifungal and antiviral properties, making them candidates for further drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. The position of the carboxaldehyde group significantly influences its cytotoxicity. Compounds with the aldehyde group at the 2- or 4-position exhibit higher cytotoxic activity compared to those at the 3-position. This is attributed to the electronic effects and steric factors associated with the pyridine ring .

Case Studies

- Cytotoxicity Studies : In vitro studies involving HeLa and KCL-22 cell lines revealed that the cytotoxicity of copper complexes derived from this compound was significantly greater than that of their non-metallic analogs. For example, Cu-4pyr.Trp showed an IC50 value of approximately 30 ± 3.7 μM/mL in KCL-22 cells, indicating a strong potential for therapeutic applications in cancer treatment .

- Antimicrobial Efficacy : A study on silver complexes containing this compound demonstrated substantial antibacterial activity against both gram-positive and gram-negative bacteria. The efficacy was attributed to the ability of the metal complex to disrupt bacterial cell walls and inhibit growth .

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 4-Pyridinecarboxaldehyde?

- Answer: The molecular formula is C₆H₅NO (molecular weight: 107.11 g/mol), with an aldehyde group at the 4-position of the pyridine ring. Key spectroscopic identifiers include:

- UV-Vis : Absorption bands at ~250–270 nm due to π→π* transitions in the aromatic system.

- Mass Spectrometry : A base peak at m/z 107 corresponding to the molecular ion (M⁺), with fragmentation patterns consistent with aldehyde and pyridine moieties .

- NMR : ¹H NMR signals at δ ~10.0 ppm (aldehyde proton) and δ ~8.5–9.0 ppm (pyridine ring protons) .

Q. What are the standard synthetic routes for incorporating this compound into porphyrin frameworks?

- Answer: this compound is used in porphyrin synthesis via the Adler-Longo method. Optimal conditions include:

- Solvent : Acetic acid/propionic acid (1:1 v/v) at 110°C.

- Reactant ratio : Benzaldehyde to this compound ratios (1:7 to 7:1) yield porphyrins with varying pyridyl substitutions. For example, a 1:7 ratio produces 5-(4-pyridyl)-10,15,20-triphenylporphyrin (24% selectivity), while a 7:1 ratio yields 5,10,15-tris(4-pyridyl)-20-phenylporphyrin (31% selectivity) .

- Oxidant : Nitrobenzene (10 mL) as a catalyst.

Advanced Research Questions

Q. How do pH and temperature influence the hydration kinetics of this compound?

- Answer: Hydration kinetics are pH-dependent:

- Neutral conditions (pH 3–5) : Spontaneous water catalysis dominates, with a half-life >5 seconds. The hydration rate increases with hydroxide ion concentration (OH⁻ catalysis).

- Acidic conditions (pH <3) : Protonated aldehyde undergoes faster hydration via H₃O⁺ catalysis.

- Thermodynamics : Activation entropy (ΔS‡) is highly negative (~-50 eu) for water-catalyzed reactions, indicating a structured transition state. At 25°C, the rate constant for neutral hydration is ~0.05 s⁻¹ .

Q. What strategies optimize selectivity in porphyrin synthesis using this compound?

- Answer: Selectivity is controlled by:

- Reactant stoichiometry : Higher this compound ratios favor multi-pyridyl porphyrins (e.g., 5,10-bis(4-pyridyl)-15,20-diphenylporphyrin at 15% selectivity with a 1:7 benzaldehyde ratio).

- Solvent polarity : Polar solvents (e.g., acetic acid) stabilize charged intermediates, enhancing pyridyl substitution.

- Reaction time : Prolonged heating (>1.5 hours) reduces selectivity due to side reactions .

Q. How does coordination with transition metals alter the reactivity of this compound?

- Answer: In Cu(II) and Co(II) complexes, this compound undergoes ligand-specific transformations:

- Chemical conversion : The aldehyde group forms dihydrogen orthoesters or hemiacetals, confirmed by single-crystal X-ray diffraction and paramagnetic ss-NMR.

- Spectroscopic shifts : Coordination with Cu(II) causes downfield shifts in ¹³C NMR (~15 ppm for the aldehyde carbon) due to paramagnetic effects .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Answer:

- Solid-state NMR : Assigns ¹H/¹³C signals in paramagnetic metal complexes, even with line-broadening effects.

- X-ray crystallography : Resolves bond-length distortions (e.g., C=O elongation from 1.21 Å to 1.28 Å upon coordination).

- DFT calculations : Predict thermodynamic stability of hydration products and transition states .

Q. Methodological Considerations

Q. How are contradictions in synthetic yields resolved across studies?

- Answer: Discrepancies arise from:

- Catalyst purity : Residual moisture in nitrobenzene (used in porphyrin synthesis) can hydrolyze intermediates, reducing yields.

- Workup protocols : Vacuum drying vs. solvent extraction impacts product recovery (e.g., 15–25% yield variations in Cu(II) complexes) .

Q. What safety protocols are critical for handling this compound?

- Answer:

Properties

IUPAC Name |

pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUWFUQJCDRPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061237 | |

| Record name | Pyridin-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

872-85-5 | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridin-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577557492 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.